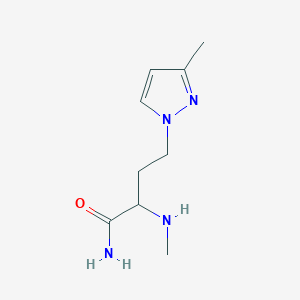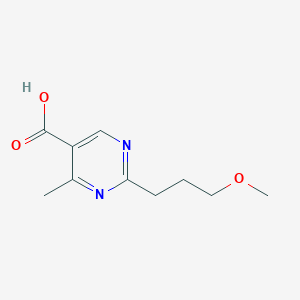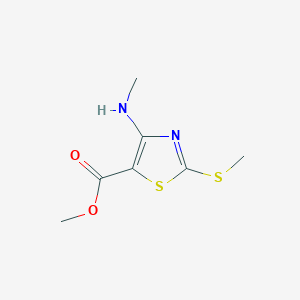![molecular formula C14H19NO3S B13480505 (3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate](/img/structure/B13480505.png)
(3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-1-azabicyclo[222]octan-3-yl 4-methylbenzene-1-sulfonate is a complex organic compound that features a bicyclic structure with a nitrogen atom and a sulfonate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 1-azabicyclo[2.2.2]octane with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
化学反応の分析
Types of Reactions
(3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonate ester group can be substituted with nucleophiles like amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonate esters or sulfonamides.
科学的研究の応用
(3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of (3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, enzyme inhibition, or receptor modulation, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-azabicyclo[2.2.2]octane: A structurally similar compound without the sulfonate ester group.
4-methylbenzenesulfonyl chloride: The sulfonyl chloride precursor used in the synthesis of the target compound.
N-methyl-1-azabicyclo[2.2.2]octane: A methylated derivative with different chemical properties.
Uniqueness
(3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate is unique due to its combination of a bicyclic structure with a sulfonate ester group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential as a versatile intermediate in synthesis make it a valuable compound in research and industry.
特性
分子式 |
C14H19NO3S |
|---|---|
分子量 |
281.37 g/mol |
IUPAC名 |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H19NO3S/c1-11-2-4-13(5-3-11)19(16,17)18-14-10-15-8-6-12(14)7-9-15/h2-5,12,14H,6-10H2,1H3/t14-/m0/s1 |
InChIキー |
OCWRKTTWVBYXAQ-AWEZNQCLSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CN3CCC2CC3 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CN3CCC2CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480438.png)


![1-phenyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13480459.png)


![2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-5-methoxy-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium; triethylamine](/img/structure/B13480472.png)





